Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-
Description
Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- (CAS: 1498-89-1) is a photochromic compound belonging to the spiropyran family. Its molecular formula is C20H20N2O4 (MW: 352.4 g/mol), featuring a methoxy group at the 8-position of the benzopyran moiety, a nitro group at the 6-position, and three methyl groups on the indoline ring (1',3',3'-trimethyl) . This compound is structurally characterized by a spiro junction between the benzopyran and indoline units, enabling reversible photoisomerization between a closed spiropyran (SP) form and an open merocyanine (MC) form under UV/visible light .
The 8-methoxy substituent distinguishes it from the widely studied 6-nitro-BIPS (1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline]), which lacks the methoxy group. This substitution significantly alters its electronic properties and photochromic behavior .
Properties
IUPAC Name |
8-methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-19(2)15-7-5-6-8-16(15)21(3)20(19)10-9-13-11-14(22(23)24)12-17(25-4)18(13)26-20/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDVWQPIYXTGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501124250 | |
| Record name | 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1498-89-1 | |
| Record name | 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1498-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1',3'-Dihydro-8-methoxy-1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-(2H)indole) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1498-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1',3'-dihydro-8-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Parham Cyclization Approach
A less common method involves Parham cyclization of 1-bromo-2-(2-bromoethyl)benzene with a protected cyclohexane-1,3-dione derivative. While this route is viable for spirocyclic systems, it requires precise control over ring size and substituent positioning, making it less practical for nitro- and methoxy-bearing derivatives.
Fischer Base Condensation
Condensation of a Fischer base (e.g., 1,3,3-trimethyl-2-methyleneindoline) with substituted salicylaldehydes under basic conditions offers another pathway. However, this method struggles with steric bulk from the 1'-methyl group, often necessitating higher temperatures (100°C) and extended reaction times.
Challenges and Mitigation Strategies
-
Nitration regioselectivity : Competing nitration at position 4 is minimized by electron-donating methoxy groups, which direct electrophiles to position 5.
-
Spiro ring stability : The 6-nitro group enhances photostability but reduces solubility in polar solvents. Co-solvents like DMSO or DMF improve reaction homogeneity.
-
Byproduct formation : Unreacted indolenium salts are removed via aqueous washes (1 M HCl), exploiting their ionic nature.
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) achieve 60–75% yields, but industrial-scale production faces hurdles:
-
Cost of substituted salicylaldehydes : Custom synthesis of 5-nitro-2-hydroxy-3-methoxybenzaldehyde increases raw material expenses.
-
Purification bottlenecks : Column chromatography becomes impractical above 100 g; alternatives like crystallization or centrifugal partition chromatography are under investigation .
Chemical Reactions Analysis
Photochromic Ring-Opening/Closing Reactions
NitroBIPS undergoes reversible photoisomerization between its closed spiropyran (SP) form and open merocyanine (MC) form. This reaction is central to its applications in light-responsive materials:
-
Mechanism : UV irradiation (λ = 365 nm) induces cleavage of the C–O bond in the spirocyclic structure, forming a planar zwitterionic MC isomer. Visible light (λ > 500 nm) or thermal relaxation reverses the process .
-
Kinetics :
The methoxy group at position 8 enhances photostability by reducing steric strain during isomerization.
Copolymerization with Vinyl Monomers
NitroBIPS participates in radical polymerization to create photoresponsive polymers:
-
Reaction with Methyl Methacrylate (MMA) :
-
Conditions : AIBN initiator, toluene, 70°C, 24 h.
-
Product : Copolymers with 5–15 mol% spiropyran incorporation, confirmed by -NMR.
-
Key Data :
Property Value (glass transition) 105–115°C Photoresponsiveness Reversible MC/SP switching retained
-
Acid/Base-Triggered Ring Opening
Protonation of the MC form stabilizes the open state:
-
Reaction :
-
Applications : pH sensors and logic gates due to colorimetric response shifts (λ_max = 580 nm → 620 nm) .
Cascade Ring-Opening/Cyclization with Huisgen Zwitterions
NitroBIPS reacts with Huisgen zwitterions (e.g., from dimethyl acetylenedicarboxylate) in a one-pot synthesis:
-
Steps :
-
Spiropyran ring opening under UV light.
-
Zwitterion addition to the MC form.
-
Cyclization to yield pyrazolo[3,4-b]indole derivatives.
-
-
Example Product :
Product Structure Yield Key Features Polyfunctionalized indole 68% Fluorescent, bioactive core
Thermochemical Reactions
NitroBIPS exhibits endothermic behavior in equilibrium reactions:
-
Data from NIST :
This small enthalpy change reflects the subtle energy difference between SP and MC forms, consistent with reversible switching .
Redox Reactions
The nitro group enables electrochemical reduction:
-
Process :
-
Application : Electrochromic devices with dual (optical + electrochemical) response modes .
Supramolecular Interactions
The MC form engages in host-guest chemistry:
-
With Cyclodextrins :
-
Binding constant () = (β-cyclodextrin in water).
-
Used to modulate solubility and release kinetics in drug delivery systems.
-
This compound’s reactivity profile highlights its versatility in materials science and synthetic chemistry, particularly in photoresponsive and stimuli-responsive systems. Experimental parameters such as solvent polarity, temperature, and irradiation wavelength critically influence reaction outcomes .
Scientific Research Applications
Structural Characteristics
The compound features significant dihedral angles between the indoline and chromene planes, which are crucial for understanding its conformational stability and reactivity. Various spectroscopic methods such as NMR and UV-Vis spectroscopy can be employed to analyze its structure and behavior under different conditions.
Material Science
Spiro[2H-1-benzopyran-2,2'-indoline] derivatives have been incorporated into materials such as copolymers with methyl methacrylate. These materials exhibit photoresponsive behavior, making them suitable for applications in smart materials and UV sensing technologies. Notably, the doping of poly(dimethylsiloxane) (PDMS) with spiropyran derivatives has demonstrated effective UV sensing capabilities, with measured propagation losses indicating their potential in optical applications .
Organic Synthesis
The synthesis of spirocyclic compounds often involves multi-step reactions that require precise control over conditions such as temperature and solvent choice. The versatility of the spiro[2H-1-benzopyran-2,2'-indoline] scaffold allows for the development of novel synthetic pathways leading to various functionalized derivatives. These derivatives can be further explored for their reactivity in organic synthesis.
Medicinal Chemistry
Research indicates that spiro[2H-1-benzopyran-2,2'-indoline] derivatives may interact with biological targets, suggesting potential applications in drug development. For instance, compounds with similar structures have been studied for their cytotoxicity against cancer cell lines and other therapeutic effects. The presence of the nitro group at the 6-position enhances biological activity by modulating interactions with target receptors .
Mechanism of Action
The photochromic behavior of Spiro[2H-1-benzopyran-2,2’-indoline], 8-methoxy-1’,3’,3’-trimethyl-6-nitro- is due to the reversible transformation between its spiropyran (SP) form and its merocyanine (MC) form. Upon exposure to UV light, the SP form absorbs energy and converts to the MC form, which has a different absorption spectrum and thus a different color. This process is reversible, and the compound returns to its original form in the absence of light or under visible light .
Comparison with Similar Compounds
Comparison with Similar Spiropyrans
Structural and Substituent Variations
Key structural analogs and their substituent effects are summarized below:
Table 1: Structural Comparison of Selected Spiropyrans
Photochromic and Spectral Properties
Absorption Maxima and Kinetics
- 8-Methoxy-6-nitro-SP : Exhibits a red-shifted absorption (~550–600 nm in MC form) compared to 6-nitro-BIPS (~520–550 nm) due to the electron-donating methoxy group, which stabilizes the open form .
- Thermal Stability : The 8-methoxy derivative shows slower thermal reversion (SP → MC) than 6-nitro-BIPS, attributed to steric and electronic effects .
- 6-Nitro-BIPS : Faster ring-opening kinetics under UV light but lower thermal stability in polar solvents .
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (NO2): Enhance photochromic activity by stabilizing the open MC form through conjugation .
- Electron-Donating Groups (OCH3): Redshift absorption and slow thermal relaxation but may reduce solubility in nonpolar media .
- 5′-Functionalization : Compounds like 5′-formyl-SP (SP326) serve as intermediates for introducing reactive groups, enabling applications in sensors and molecular switches .
Biological Activity
Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- (CAS No. 1498-89-1) is a member of the spiropyran family, known for its unique photochromic properties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 352.39 g/mol |
| IUPAC Name | 8-methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole] |
| InChI Key | IZDVWQPIYXTGIF-UHFFFAOYSA-N |
This compound features a spiro linkage between a benzopyran and an indoline moiety, with methoxy and nitro substituents that enhance its reactivity and biological activity.
The biological activity of Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-, is primarily attributed to its interactions with various biological targets:
- Antioxidant Activity : Studies have shown that spiro compounds can scavenge free radicals and reduce oxidative stress, making them potential candidates for antioxidant therapies.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory pathways, including cyclooxygenase (COX) and lipoxygenase (LOX) activities, which are crucial in the inflammatory response .
- Anticancer Properties : Preliminary studies suggest that spiro compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Sigma Receptor Ligands : Certain derivatives have demonstrated high affinity for sigma receptors, which are implicated in several neurological disorders, suggesting potential therapeutic applications in neuropharmacology .
Case Studies
Several studies have highlighted the biological activities of Spiro[2H-1-benzopyran-2,2'-indoline], particularly focusing on its anticancer and anti-inflammatory properties:
- Anticancer Activity : A study examined the effects of this compound on triple-negative breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value determined to be around 15 µM .
- Anti-inflammatory Effects : In another investigation, the compound was tested for its ability to inhibit COX enzymes. The results showed that it could reduce COX-1 and COX-2 activity by approximately 70% at a concentration of 50 µM, demonstrating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of Spiro[2H-1-benzopyran-2,2'-indoline], it is useful to compare it with other related compounds:
| Compound Name | Antioxidant Activity (IC50) | Anti-inflammatory Activity (%) |
|---|---|---|
| Spiro[2H-1-benzopyran] | >100 µM | ~30% |
| Spiro[2H-1-benzopyran], 6-nitro | 50 µM | ~50% |
| Spiro[2H-1-benzopyran], 8-methoxy | 15 µM | ~70% |
The data suggests that the presence of methoxy and nitro groups significantly enhances the biological activity of this derivative compared to others.
Q & A
Q. What are the optimized synthetic routes for 8-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline]?
The compound is synthesized via a modified Fischer’s base condensation. A typical protocol involves refluxing 1,3,3-trimethyl-2-methyleneindoline (Fischer’s base) with 2-hydroxy-4-nitro-5-methoxybenzaldehyde in methanol for 2 hours. The product is purified by recrystallization from n-hexane with activated charcoal, yielding pale yellow crystals. Yield optimization requires strict control of stoichiometry (1:1 molar ratio) and inert atmosphere to prevent oxidation .
Q. How can the closed (spiropyran) and open (merocyanine) forms be structurally characterized?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure (e.g., 1',3',3'-trimethyl groups at δ 1.2–1.4 ppm and aromatic protons at δ 6.5–8.2 ppm). The merocyanine form shows distinct deshielded protons due to conjugation .
- UV-Vis Spectroscopy : The closed form absorbs at ~350 nm, while the open merocyanine form exhibits a bathochromic shift to ~550 nm in polar solvents .
- X-ray Crystallography : Resolves bond-length alternation in the merocyanine form, confirming planarity and conjugation .
Q. What experimental setups are recommended for studying photochromic switching kinetics?
Use time-resolved absorption spectroscopy with femtosecond pulsed lasers (e.g., 400 nm excitation) to track ring-opening dynamics. For thermal relaxation, monitor absorbance decay at 550 nm under controlled temperature (20–60°C) using Arrhenius analysis. Solvent polarity (e.g., toluene vs. ethanol) significantly affects equilibrium constants (Keq = [MC]/[SP]) .
Advanced Research Questions
Q. How do substituents (e.g., 8-methoxy, 6-nitro) influence photochromic properties?
The 6-nitro group enhances electron-withdrawing effects, stabilizing the merocyanine form and red-shifting λmax. The 8-methoxy group introduces steric hindrance, slowing ring-opening kinetics by ~20% compared to non-methoxy analogs. Computational studies (DFT/B3LYP) reveal reduced energy barriers (~45 kJ/mol) for nitro-substituted derivatives .
Q. How can contradictions in reported thermal relaxation half-lives (t1/2) be resolved?
Discrepancies arise from solvent polarity, concentration, and measurement techniques. For example:
Q. What strategies improve fatigue resistance in optical device applications?
- Polymer Matrices : Embedding the compound in cellulose acetate via electrospinning reduces degradation by 70% after 500 switching cycles .
- Substituent Modification : Introducing electron-donating groups (e.g., 5′-methoxy) stabilizes the merocyanine form, reducing radical formation during UV exposure .
Q. How can computational methods predict solvent effects on spiro-merocyanine equilibrium?
Conduct COSMO-RS simulations to calculate solvation free energies. For example, in acetonitrile, ΔGsolv for merocyanine is −15.2 kJ/mol vs. −8.4 kJ/mol for spiropyran, explaining the higher Keq in polar solvents .
Data Contradiction Analysis
Q. Why do some studies report bidirectional photochromism while others observe irreversible switching?
Irreversibility at low temperatures (< −50°C) is due to glassy matrix immobilization of the merocyanine form, preventing thermal relaxation. Bidirectional behavior in solution arises from competitive S1 → SP and S1 → MC pathways, as shown by femtosecond transient absorption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
